![molecular formula C30H33N3O5S B3026409 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide CAS No. 925701-46-8](/img/structure/B3026409.png)

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide

Vue d'ensemble

Description

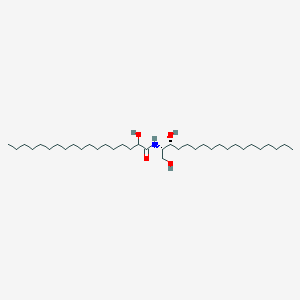

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes morpholine and thioxanthene moieties, making it a subject of interest in organic chemistry and pharmacology.

Mécanisme D'action

Target of Action

KU-60019 is a potent inhibitor of the Ataxia Telangiectasia Mutated (ATM) protein . ATM is a member of the phosphatidylinositol-3-kinase-related kinase family, which plays a critical role in regulating cell cycle checkpoints and DNA repair .

Mode of Action

KU-60019 acts by blocking the phosphorylation of ATM substrate proteins . It is highly selective for ATM, with little to no effect on a panel of 229 other kinases . This suggests that the ATM kinase is specifically targeted by KU-60019 .

Biochemical Pathways

The ATM kinase is involved in the DNA damage response (DDR). When KU-60019 inhibits ATM, it disrupts the DDR, leading to a reduction in AKT phosphorylation . This suggests that ATM might regulate a protein phosphatase acting on AKT . The inhibition of ATM by KU-60019 also affects prosurvival signaling pathways, including the insulin, AKT, and ERK pathways .

Result of Action

The inhibition of ATM by KU-60019 leads to several effects at the molecular and cellular levels. It reduces AKT phosphorylation and prosurvival signaling, inhibits migration and invasion of glioma cells, and effectively radiosensitizes human glioma cells . This suggests that KU-60019 could potentially be developed into an efficient radiosensitizer .

Action Environment

The action, efficacy, and stability of KU-60019 can be influenced by various environmental factors. It’s important to note that the effectiveness of KU-60019 can vary depending on the specific cellular environment, including the presence of other signaling molecules and the overall state of the cell .

Analyse Biochimique

Biochemical Properties

KU-60019 plays a crucial role in biochemical reactions by inhibiting the activity of the ataxia telangiectasia mutated kinase. This kinase is essential for cell cycle checkpoints and DNA repair mechanisms. By inhibiting ataxia telangiectasia mutated kinase, KU-60019 disrupts the phosphorylation of key proteins involved in the DNA damage response. This compound interacts with various enzymes, proteins, and other biomolecules, including the protein kinase B (AKT) and extracellular signal-regulated kinases (ERK), thereby compromising their prosurvival signaling pathways .

Cellular Effects

KU-60019 exerts significant effects on various types of cells and cellular processes. In glioma cells, KU-60019 has been shown to inhibit migration and invasion, thereby reducing the metastatic potential of these cells. Additionally, KU-60019 influences cell function by interfering with cell signaling pathways, such as the AKT and ERK pathways. This compound also affects gene expression and cellular metabolism by altering the phosphorylation status of key proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of action of KU-60019 involves the inhibition of ataxia telangiectasia mutated kinase activity. This inhibition leads to a reduction in the phosphorylation of downstream targets, including AKT and ERK. KU-60019 binds to the active site of ataxia telangiectasia mutated kinase, preventing its activation and subsequent phosphorylation of target proteins. This results in the disruption of DNA damage response, cell cycle checkpoints, and prosurvival signaling pathways, ultimately leading to increased sensitivity of cancer cells to radiation therapy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of KU-60019 have been observed to change over time. The compound exhibits stability under desiccating conditions and can be stored at -20°C. Over time, KU-60019 maintains its inhibitory effects on ataxia telangiectasia mutated kinase, leading to sustained disruption of DNA damage response and cell cycle checkpoints. Long-term studies have shown that KU-60019 continues to inhibit glioma cell migration and invasion, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of KU-60019 vary with different dosages in animal models. At lower doses, KU-60019 effectively inhibits ataxia telangiectasia mutated kinase activity and enhances the sensitivity of cancer cells to radiation therapy. At higher doses, KU-60019 may exhibit toxic or adverse effects, including potential off-target interactions with other kinases. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of ataxia telangiectasia mutated kinase activity and subsequent cellular effects .

Metabolic Pathways

KU-60019 is involved in metabolic pathways related to the DNA damage response and cell cycle regulation. This compound interacts with enzymes and cofactors involved in these pathways, including ataxia telangiectasia mutated kinase, AKT, and ERK. By inhibiting ataxia telangiectasia mutated kinase, KU-60019 affects metabolic flux and metabolite levels, leading to alterations in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, KU-60019 is transported and distributed through interactions with transporters and binding proteins. This compound is known to accumulate in specific cellular compartments, where it exerts its inhibitory effects on ataxia telangiectasia mutated kinase. The localization and accumulation of KU-60019 are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

KU-60019 exhibits specific subcellular localization, primarily targeting the nucleus and cytoplasm. This localization is essential for its activity, as ataxia telangiectasia mutated kinase is predominantly found in these compartments. KU-60019 may undergo post-translational modifications that direct it to specific organelles, enhancing its inhibitory effects on ataxia telangiectasia mutated kinase and related signaling pathways .

Méthodes De Préparation

The synthesis of 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide involves multiple steps. One common method includes the reaction of 2,6-dimethylmorpholine with appropriate reagents to form the intermediate compounds, which are then further reacted to form the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Comparaison Avec Des Composés Similaires

Compared to other similar compounds, 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide stands out due to its unique structure and diverse applications. Similar compounds include:

- 2,6-Dimethylmorpholine

- Morpholine derivatives

- Thioxanthene derivatives

These compounds share some structural similarities but differ in their specific chemical properties and applications .

Propriétés

IUPAC Name |

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCELLOWTHJGVIC-BGYRXZFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580453 | |

| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925701-49-1 | |

| Record name | KU-60019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KU-60019 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)

![trisodium;2-[11,17-bis(carboxylatomethyl)-25-[[1-[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]triazol-4-yl]methoxy]-26,27,28-trihydroxy-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]acetate](/img/structure/B3026329.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide](/img/structure/B3026334.png)

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026335.png)

![30-[[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-30-oxotriacontylester,9,12-octadecadienoicacid](/img/structure/B3026337.png)

![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B3026342.png)